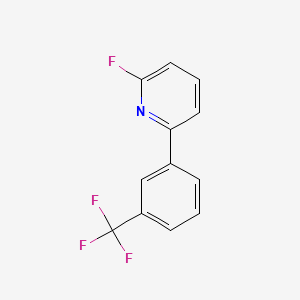

2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine

Description

Properties

IUPAC Name |

2-fluoro-6-[3-(trifluoromethyl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F4N/c13-11-6-2-5-10(17-11)8-3-1-4-9(7-8)12(14,15)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZGTITUODKSSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744678 | |

| Record name | 2-Fluoro-6-[3-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180606-19-3 | |

| Record name | 2-Fluoro-6-[3-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine

Executive Summary

This technical guide provides an in-depth analysis of 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine (CAS 180606-19-3), a critical fluorinated heterocyclic building block. In modern drug discovery, this scaffold serves as a "privileged structure," offering a strategic balance between lipophilicity, metabolic stability, and reactive handles for further diversification.

The presence of the fluorine atom at the C2 position of the pyridine ring renders the molecule highly susceptible to Nucleophilic Aromatic Substitution (

Chemical Identity & Properties

The following data establishes the baseline identity for verification and quality control.

| Property | Specification |

| Chemical Name | 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine |

| CAS Number | 180606-19-3 |

| Molecular Formula | |

| Molecular Weight | 241.19 g/mol |

| Physical State | White to off-white solid (typical) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| SMILES | FC1=NC(C2=CC=CC(C(F)(F)F)=C2)=CC=C1 |

| Key Functional Groups | 2-Fluoropyridine (electrophilic), Trifluoromethyl (lipophilic) |

Synthetic Pathway & Mechanism[1][2]

The most robust and scalable route to CAS 180606-19-3 is the Suzuki-Miyaura cross-coupling reaction. This pathway is preferred over direct fluorination due to its high regioselectivity and tolerance of the trifluoromethyl group.

Retrosynthetic Analysis

The target molecule is disconnected at the biaryl bond.

-

Fragment A (Electrophile): 2-Bromo-6-fluoropyridine (CAS 144100-07-2). The bromine at C6 is significantly more reactive toward oxidative addition than the fluorine at C2, ensuring regioselectivity.

-

Fragment B (Nucleophile): 3-(Trifluoromethyl)phenylboronic acid (CAS 1423-03-6).

Mechanistic Visualization

The following diagram details the catalytic cycle, highlighting the critical oxidative addition step where the catalyst discriminates between the C-Br and C-F bonds.

Caption: Figure 1. Catalytic cycle for the regioselective synthesis of CAS 180606-19-3 via Suzuki-Miyaura coupling.

Experimental Protocol

This protocol is designed to be self-validating . The use of 2-bromo-6-fluoropyridine ensures that if the reaction proceeds, the product must be the 6-aryl derivative, as the C-F bond is inert to Pd(0) under these conditions.

Reagents & Stoichiometry[1][3]

-

2-Bromo-6-fluoropyridine: 1.0 equiv (e.g., 1.76 g, 10 mmol)

-

3-(Trifluoromethyl)phenylboronic acid: 1.1 equiv (2.09 g, 11 mmol)

-

Catalyst:

: 0.05 equiv (5 mol%) -

Base:

(2.0 M aqueous solution): 3.0 equiv -

Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology

-

Inerting: Charge a round-bottom flask with the aryl bromide, boronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (

) three times. Why: Oxygen poisons the Pd(0) species, halting the cycle. -

Solvation: Add degassed 1,4-dioxane and the aqueous base via syringe.

-

Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.

-

Checkpoint: The starting bromide should disappear. A new spot (higher

) corresponds to the product.

-

-

Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (

). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Silica gel).

-

Eluent: Gradient 0%

10% EtOAc in Hexanes. -

Note: The product is non-polar. It will elute early.

-

Analytical Validation

-

NMR (400 MHz,

-

NMR: Two distinct signals.

-

ppm (

- ppm (Pyridine F, doublet).

-

ppm (

Applications in Drug Discovery

This compound is rarely the final drug; it is a scaffold . Its utility lies in its dual reactivity profile.[1]

Bioisosterism & Pharmacokinetics[1]

-

Metabolic Blocking: The

group at the meta-position of the phenyl ring blocks metabolic hydroxylation, extending the half-life ( -

Lipophilicity: Increases

, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

Downstream Functionalization ( )

The 2-fluoro position is highly activated by the pyridine nitrogen. It serves as a leaving group for nucleophiles (amines, alkoxides), allowing the rapid generation of libraries.

Caption: Figure 2. Workflow for diversifying the scaffold via Nucleophilic Aromatic Substitution (

Safety & Handling

-

Hazard Identification: Irritant to eyes, respiratory system, and skin.

-

Signal Word: Warning.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Fluorinated pyridines can be hygroscopic.[1]

References

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Authoritative grounding for the synthetic protocol).

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

2-Fluoro-6-arylpyridine scaffold analysis

An In-Depth Technical Guide to the 2-Fluoro-6-arylpyridine Scaffold: Synthesis, Properties, and Application in Drug Discovery

Abstract

The 2-fluoro-6-arylpyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, combining the advantageous properties of a pyridine core with the unique modulatory effects of fluorine. This guide provides a comprehensive analysis for researchers and drug development professionals, detailing the synthesis, key physicochemical properties, and structure-activity relationship (SAR) landscape of this valuable scaffold. We will explore the strategic rationale behind its use, provide validated synthetic protocols, and examine its application in developing targeted therapeutics.

The Strategic Value of the 2-Fluoro-6-arylpyridine Core

The pyridine ring is a cornerstone of medicinal chemistry, found in a vast number of FDA-approved drugs due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to improve the solubility of parent compounds.[1][2][3] When combined with a fluorine atom, particularly at the 2-position, the scaffold's therapeutic potential is significantly enhanced.

The Role of the Pyridine Nucleus

The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can be protonated under physiological conditions, which often improves aqueous solubility and allows for specific interactions with biological targets.[2] This heterocycle is a common feature in molecules targeting a wide array of diseases, including cancer, viral infections, and inflammatory conditions.[1][3][4]

The Impact of C2-Fluorination

The incorporation of fluorine into drug candidates is a widely used strategy to optimize physicochemical and pharmacokinetic properties.[5][6] A fluorine atom at the 2-position of the pyridine ring exerts several powerful effects:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[7][8] Placing fluorine at a metabolically vulnerable position can significantly increase a drug's half-life and oral bioavailability.[9]

-

Modulation of Basicity (pKa): As a highly electronegative atom, fluorine withdraws electron density from the pyridine ring, lowering the pKa of the ring nitrogen. This fine-tuning of basicity can be critical for optimizing cell permeability and avoiding off-target interactions, such as hERG channel binding.[7]

-

Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and hydrophobic interactions within a protein's binding pocket, potentially increasing the potency of the drug molecule.[7][10] It can also serve as a bioisostere for a hydroxyl group, acting as a hydrogen bond acceptor.[6]

The combination of these features makes the 2-fluoro-6-arylpyridine scaffold a highly attractive starting point for designing novel therapeutics with improved drug-like properties.

Caption: Logical relationship between the scaffold's components and its enhanced properties.

Synthetic Access to the Scaffold: The Suzuki-Miyaura Cross-Coupling

A robust and versatile method for constructing the 2-fluoro-6-arylpyridine scaffold is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach typically involves the coupling of a pyridine electrophile with an arylboronic acid or ester. A notable advance in this area is the use of pyridine-2-sulfonyl fluoride (PyFluor) as a highly effective electrophilic partner.[11][12] This method offers a reliable route to a wide range of heteroatom-rich biaryls, which are crucial in drug discovery.[12]

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram outlines the typical workflow for the synthesis of 2-fluoro-6-arylpyridines via this method.

Caption: General workflow for Suzuki-Miyaura synthesis of 2-fluoro-6-arylpyridines.

Detailed Laboratory Protocol

This protocol is adapted from established methodologies for the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (PyFluor) with arylboronic acids.[11]

Materials:

-

Pyridine-2-sulfonyl fluoride (PyFluor) (1.0 eq)

-

Arylboronic acid (1.5 eq)

-

Pd(dppf)Cl₂ (0.1 eq)

-

Sodium Phosphate (Na₃PO₄) (3.0 eq)

-

Dioxane (Anhydrous)

Procedure:

-

To a dry reaction vial equipped with a magnetic stir bar, add Pyridine-2-sulfonyl fluoride, the corresponding arylboronic acid, Pd(dppf)Cl₂, and Na₃PO₄.

-

Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous dioxane via syringe.

-

Seal the vial and place it in a preheated oil bath or heating block at 80-100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material by flash column chromatography on silica gel to yield the desired 2-fluoro-6-arylpyridine.

Summary of Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific substrates and conditions used.

| Parameter | Condition | Notes | Source |

| Catalyst | Pd(dppf)Cl₂ | Commonly effective for this transformation. | [11][12] |

| Base | Na₃PO₄ or K₃PO₄ | Phosphate bases are generally optimal. | [11] |

| Solvent | Dioxane | Anhydrous conditions are preferred. | [11] |

| Temperature | 65 - 100 °C | Higher temperatures may be needed for less reactive boronic acids. | [11][12] |

| Water Content | Can be tolerant | Some reactions benefit from the presence of a small amount of water. | [11] |

Structure-Activity Relationship (SAR) Analysis

Understanding the SAR is critical for optimizing lead compounds based on the 2-fluoro-6-arylpyridine scaffold. Modifications at several positions can profoundly impact biological activity, selectivity, and pharmacokinetic properties.

Caption: Key points for SAR exploration on the 2-fluoro-6-arylpyridine scaffold.

The C6-Aryl Moiety (R1)

This is the primary vector for exploring interactions with the target protein.

-

Substitution Pattern: The nature and position of substituents on the aryl ring are critical. Electron-withdrawing groups (e.g., halogens, nitriles) and electron-donating groups (e.g., methoxy) can alter the electronic properties and dictate interactions within specific sub-pockets of a binding site.[13]

-

Steric Bulk: The size of the aryl group and its substituents can influence selectivity. Bulky groups may prevent binding to smaller, related off-targets.

-

Heteroaryl Rings: Replacing the phenyl ring with other heterocycles (e.g., pyrazole, isoxazole) can introduce new hydrogen bond donors or acceptors, dramatically altering the binding mode and potency.

The Pyridine Core (R2)

While the 2-fluoro and 6-aryl positions are defining, other positions on the pyridine ring can be modified.

-

Positions 3, 4, and 5: Introducing small substituents like methyl or amino groups can probe for additional interactions or block unwanted metabolism. However, substitutions can also introduce steric clashes. For instance, in one study on PIKfyve inhibitors, substitution at the 2-position of a 3-pyridinyl ring (analogous to modifying the core) was generally detrimental to activity.[14]

SAR Summary Table

| Modification Site | Type of Modification | Potential Impact |

| C6-Aryl Ring | Introduction of halogens (F, Cl) | Generally well-tolerated; can improve potency and metabolic stability.[13][14] |

| Introduction of alkoxy groups | Can probe specific pockets; may impact metabolic stability.[14] | |

| Varying substitution pattern (ortho, meta, para) | Critically affects binding orientation and potency.[13] | |

| Replacement with heteroaryl rings | Introduces new H-bonding possibilities; can significantly alter selectivity. | |

| Pyridine Core | Substitution at C3, C4, or C5 | Can provide additional interactions but also risks steric hindrance.[14][15] |

Therapeutic Applications and Future Outlook

The 2-fluoro-6-arylpyridine scaffold is prevalent in the development of various therapeutic agents, most notably protein kinase inhibitors . The scaffold's geometry is well-suited to fit into the ATP-binding pocket of many kinases, with the pyridine nitrogen often forming a key hydrogen bond with the hinge region.

Derivatives have shown promise as:

-

Dual PIKfyve/PIP4K2C Inhibitors: These have potential applications as broad-spectrum antiviral agents.[14]

-

Anticancer Agents: The pyridine scaffold is a common feature in numerous small molecules designed to inhibit cancer cell proliferation.[4]

-

Anti-inflammatory Agents: Pyridine derivatives are found in several NSAIDs and other anti-inflammatory drugs.[1]

The continued exploration of this scaffold, aided by advances in synthetic chemistry like late-stage fluorination, will undoubtedly lead to the discovery of new drug candidates. The ability to systematically tune the scaffold's properties makes it a powerful tool for addressing challenges in potency, selectivity, and pharmacokinetics in modern drug discovery programs.[9]

References

-

Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 12(35), 22881-22885. [Link]

-

Casteele, E. V., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 27(18), 5821. [Link]

-

Khan, I., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]

-

Azevedo, C. M., et al. (2022). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 8(11), 2275-2287. [Link]

- Patel, D. R., et al. (2015). Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.

-

Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

-

Khan, I., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]

-

Ramanayake, D. J. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. [Link]

-

Prakash, G. K. S., & Singh, R. P. (2013). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 10(9), 794-803. [Link]

-

S. D. Z. L. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 29(5), 983. [Link]

- Wang, X., et al. (2013). Preparation method of fluoropyridine compounds.

-

Sharma, R., & Sharma, C. (2024). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences, 16(5), 1-8. [Link]

-

Wikipedia contributors. (2024). Biological aspects of fluorine. Wikipedia. [Link]

-

Pérez-Alonso, M. I., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3236. [Link]

-

Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289-4338. [Link]

-

Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]

-

A. (2024). Structure Activity Relationship Of Drugs. LinkedIn. [Link]

-

Kumar, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(45), 29115-29134. [Link]

-

Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Journal of Medicinal Chemistry, 12(12), 656. [Link]

-

Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. International Journal of Research in Pharmaceutical Sciences and Technology, 6(2). [Link]

Sources

- 1. dovepress.com [dovepress.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. benthamscience.com [benthamscience.com]

- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 13. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Sourcing and Validating 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine

The following technical guide is structured to provide an authoritative, deep-dive analysis of 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine (CAS: 180606-19-3). It moves beyond a simple supplier list to establish a framework for procurement, validation, and chemical utilization in drug discovery.

Executive Summary & Chemical Identity

2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine is a high-value biaryl scaffold utilized primarily in medicinal chemistry and agrochemical discovery. Its structural significance lies in the orthogonal reactivity of its substituents:

-

2-Fluoro Group: A labile handle for Nucleophilic Aromatic Substitution (

), allowing the rapid introduction of amines, ethers, or thiols. -

3-Trifluoromethylphenyl Group: A lipophilic, metabolically stable moiety that enhances blood-brain barrier (BBB) penetration and potency.

This guide provides the technical due diligence required to source, validate, and utilize this intermediate effectively.

Chemical Specifications

| Property | Specification |

| IUPAC Name | 2-Fluoro-6-[3-(trifluoromethyl)phenyl]pyridine |

| CAS Number | 180606-19-3 |

| Molecular Formula | |

| Molecular Weight | 241.19 g/mol |

| Predicted LogP | ~3.8 – 4.2 (Highly Lipophilic) |

| Physical State | Low-melting solid or viscous oil (purity dependent) |

| Solubility | Soluble in DCM, DMSO, MeOH; Insoluble in water |

Synthesis & Manufacturing Logic

Understanding the synthesis is critical for identifying potential impurities in supplier batches. The industrial standard for this scaffold is a chemoselective Suzuki-Miyaura Cross-Coupling .

The Chemoselectivity Challenge

The synthesis relies on the reactivity difference between the C-Cl (or C-Br) bond and the C-F bond.

-

Reaction: 2-Fluoro-6-chloropyridine + 3-(Trifluoromethyl)phenylboronic acid.

-

Mechanism: Palladium (0) undergoes oxidative addition preferentially at the C-Cl bond due to the weaker bond dissociation energy compared to C-F.

-

Critical Control Point: If the reaction temperature is too high or the catalyst too active, oxidative addition can occur at the C-F bond, leading to the bis-arylated impurity (2,6-bis(3-(trifluoromethyl)phenyl)pyridine).

Synthesis Workflow (DOT Visualization)

Figure 1: Chemoselective synthesis pathway highlighting the critical origin of potential impurities.

Supplier Landscape & Procurement Strategy

Suppliers for this CAS are divided into Catalogue Aggregators (Resellers) and Origin Manufacturers (CROs/CMOs).

Tier 1: Research Scale (mg to 10g)

Use these for initial biological screening or method development.

-

BLD Pharm: (Catalog #BD252632) Reliable stock for small quantities; often the primary source for aggregators.

-

ChemScene / MedChemExpress: Good for rapid delivery in the US/EU; typically repackaged from Asian CROs.

-

Combi-Blocks: High reliability; often synthesizes in-house, ensuring better batch consistency.

Tier 2: Process Scale (100g to kg)

For scale-up, move to direct manufacturers to avoid markup and ensure batch traceability.

-

Huimeng Bio-tech: Specializes in fluorinated pyridines and agrochemical intermediates.

-

Enamine: While known for building blocks, they have a robust custom synthesis division for biaryl scaffolds.

-

WuXi AppTec / PharmBlock: Premium pricing but guarantees extensive CoA and impurity profiling (essential for GMP precursors).

Procurement Checklist

When ordering >10g, request a Certificate of Analysis (CoA) that explicitly reports:

-

Purity via HPLC: Must be >97% (Area %).

-

Pd Content: Critical if used in late-stage synthesis (limit <20 ppm).

-

H-NMR: To confirm the absence of the boronic acid starting material.

Quality Control (QC) & Validation Protocols

Do not rely solely on the supplier's CoA. The following self-validating protocols ensure the material is fit for purpose.

Protocol A: HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide/general).

-

Pass Criteria: Single major peak >97%. Note: The boronic acid precursor often elutes early (polar); the bis-aryl impurity elutes late (very lipophilic).

Protocol B: Diagnostic NMR Validation

The

-

Solvent:

or -

Key Signals:

-

~7.0 - 8.0 ppm: Look for the specific splitting of the pyridine protons. The proton at C3 (adjacent to Fluorine) will show a characteristic doublet of doublets (dd) due to coupling with the Fluorine atom (

-

~7.6 - 8.2 ppm: The phenyl ring protons. The proton ortho to the

-

~7.0 - 8.0 ppm: Look for the specific splitting of the pyridine protons. The proton at C3 (adjacent to Fluorine) will show a characteristic doublet of doublets (dd) due to coupling with the Fluorine atom (

-

Impurity Flag: If you see a broad singlet around

5.0-6.0 ppm, it indicates unreacted boronic acid (

QC Decision Tree (DOT Visualization)

Figure 2: Quality Control workflow ensuring material integrity before introduction into the synthesis pipeline.

References

-

Chemical Identity & Catalogue Data: 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine (CAS 180606-19-3). BLD Pharm Product Record. Link

-

Synthesis Methodology (Suzuki Coupling of 2-Fluoro-6-chloropyridine): A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Journal of the American Chemical Society.[1][2] Link

-

Medicinal Chemistry Context (Biaryl Pyridines): Pyridine: the scaffolds with significant clinical diversity. Hussain, et al. (2022). RSC Advances. Link

-

Agrochemical Applications (Trifluoromethylpyridines): Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Liu, et al. (2022).[2] Journal of Agricultural and Food Chemistry. Link

Sources

Methodological & Application

Synthesis of 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine via Suzuki coupling

An Application Note for the Synthesis of 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine via Suzuki-Miyaura Coupling

Introduction

The synthesis of biaryl and heteroaryl-aryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, fluorinated pyridine derivatives are of particular interest due to the unique physicochemical properties imparted by the fluorine and trifluoromethyl substituents, which can enhance metabolic stability, binding affinity, and membrane permeability. This application note provides a detailed protocol and scientific rationale for the synthesis of 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine, a valuable building block, utilizing the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound, offering high functional group tolerance and excellent yields.[3][4]

This guide is designed for researchers and scientists in drug development and organic synthesis. It moves beyond a simple recitation of steps to explain the underlying principles of the reaction mechanism and the causal logic behind the selection of specific reagents and conditions, ensuring a reproducible and well-understood synthetic procedure.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

-

Oxidative Addition : The cycle begins with a low-valent Palladium(0) complex, which inserts into the carbon-halogen bond (in this case, the C-Br bond of 2-fluoro-6-bromopyridine). This is often the rate-determining step of the reaction.[3] The palladium center is oxidized from Pd(0) to Pd(II), forming an organopalladium(II) halide intermediate.[6] The reactivity of the halide partner typically follows the trend I > Br > OTf >> Cl.[7]

-

Transmetalation : This step involves the transfer of the organic moiety (the 3-(trifluoromethyl)phenyl group) from the organoboron species to the Pd(II) complex.[1] This process is critically dependent on the presence of a base. The base activates the boronic acid by converting it into a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which readily transfers its aryl group to the palladium center, displacing the halide.[4][8][9]

-

Reductive Elimination : The final step involves the two organic groups on the palladium center coupling to form the new C-C bond of the desired biaryl product.[5] The palladium catalyst is simultaneously reduced from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.[10]

The Critical Role of the Base

The base is essential for the reaction to proceed. Its primary function is to activate the boronic acid, forming a more reactive organoborate species that facilitates the transmetalation step.[9][11] Common bases include carbonates (K₂CO₃, Na₂CO₃), phosphates (K₃PO₄), and hydroxides. The choice of base can significantly affect reaction rates and yields and must be compatible with the functional groups present on the substrates.[4]

Experimental Protocol

This protocol details the synthesis of 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine from 2-fluoro-6-bromopyridine and 3-(trifluoromethyl)phenylboronic acid.

Materials and Equipment

-

Reagents :

-

2-Fluoro-6-bromopyridine

-

3-(Trifluoromethyl)phenylboronic acid[7]

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃), anhydrous

-

1,4-Dioxane, anhydrous

-

Deionized Water

-

-

Solvents for Workup & Purification :

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Silica gel for column chromatography

-

-

Equipment :

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (Nitrogen or Argon gas line, Schlenk line)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel) and developing chamber

-

Reaction Parameters

| Reagent/Component | Molar Eq. | Mol | Mass / Volume | Purpose |

| 2-Fluoro-6-bromopyridine | 1.0 | x mmol | y g | Aryl Halide |

| 3-(Trifluoromethyl)phenylboronic acid | 1.2 | 1.2x mmol | 1.2y g | Organoboron Partner |

| Pd(PPh₃)₄ | 0.03 (3 mol%) | 0.03x mmol | 0.03y g | Catalyst |

| K₂CO₃ | 2.5 | 2.5x mmol | 2.5y g | Base |

| 1,4-Dioxane | - | - | z mL | Solvent |

| Water | - | - | z/4 mL | Co-solvent |

Note: The exact quantities (x, y, z) should be calculated based on the desired scale of the reaction.

Step-by-Step Procedure

1. Reaction Setup and Degassing:

-

Place the 2-fluoro-6-bromopyridine (1.0 eq), 3-(trifluoromethyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq) into an oven-dried round-bottom flask equipped with a magnetic stir bar.

-

Fit the flask with a reflux condenser. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere, which is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[12]

-

Separately, degas the 1,4-dioxane and water by bubbling the inert gas through them for at least 20-30 minutes. This removes dissolved oxygen.

2. Reagent Addition:

-

Under a positive pressure of inert gas, add the degassed 1,4-dioxane and water (typically in a 4:1 ratio) to the reaction flask via syringe.

-

Stir the mixture for 5 minutes to form a suspension.

-

Quickly add the tetrakis(triphenylphosphine)palladium(0) (3 mol%) to the flask. The mixture may change color upon addition of the catalyst.

3. Reaction Execution:

-

Heat the reaction mixture to 85-90 °C using an oil bath or heating mantle.

-

Maintain vigorous stirring under the inert atmosphere for 4-12 hours.

4. Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture, diluting it with ethyl acetate, and filtering it through a small plug of silica.

-

Use a mobile phase such as 10-20% ethyl acetate in hexanes. The product should have a different Rf value than the starting materials. The disappearance of the limiting reagent (2-fluoro-6-bromopyridine) indicates the reaction is complete.

5. Workup and Extraction:

-

Once the reaction is complete, cool the flask to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[13]

6. Purification:

-

Purify the crude residue by flash column chromatography on silica gel.[14]

-

Use a gradient elution system, starting with pure hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 15% ethyl acetate in hexanes).

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 2-fluoro-6-(3-(trifluoromethyl)phenyl)pyridine as a solid or oil.

Characterization Data

The final product should be characterized to confirm its identity and purity.

| Analysis | Expected Results |

| ¹H NMR | Complex aromatic multiplets consistent with the disubstituted pyridine and trisubstituted benzene rings. |

| ¹⁹F NMR | Two distinct signals are expected: one for the fluorine on the pyridine ring and a singlet for the -CF₃ group. The trifluoromethyl group typically appears around -63 ppm.[15][16] |

| ¹³C NMR | Signals corresponding to all carbon atoms in the molecule, with characteristic C-F couplings. |

| Mass Spec. | A molecular ion peak corresponding to the calculated mass of C₁₂H₇F₄N. |

Safety Precautions

-

Work in a well-ventilated fume hood at all times.

-

Palladium compounds can be toxic and are irritants. Avoid inhalation and skin contact.

-

Organohalides and boronic acids can be irritating.

-

1,4-Dioxane is a flammable solvent and a suspected carcinogen.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

-

Vertex AI Search Result[8]: Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at:

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- Wikipedia. Suzuki reaction.

- HZPT Blog. (2024, March 4). why use base in suzuki coupling.

- Aakash Institute. suzuki coupling reaction in chemistry.

- ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction.

- Benchchem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.

- Organic Chemistry Portal. Suzuki Coupling.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- Springer Nature Experiments. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.

- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

- Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.

- Supporting Information.

- Synlett. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.

- ResearchGate. (2025, August 3). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.

- The Royal Society of Chemistry. Supporting Information for.

- Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines.

- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine.

- PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. suzuki coupling reaction in chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. blog.hzpt.com [blog.hzpt.com]

- 12. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands | Springer Nature Experiments [experiments.springernature.com]

- 13. home.sandiego.edu [home.sandiego.edu]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. azom.com [azom.com]

Scalable synthesis of 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine

Application Note: Process Development for the Scalable Synthesis of 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine (Target Molecule). While direct fluorination of pyridines is often plagued by poor regioselectivity and harsh conditions, this protocol utilizes a chemoselective Suzuki-Miyaura cross-coupling strategy. By exploiting the significant reactivity differential between C-Br and C-F bonds, we achieve exclusive C6-arylation while preserving the C2-fluorine motif essential for metabolic stability and pharmacodynamic potency.

Key Advantages of this Protocol:

-

Scalability: Avoids cryogenic lithiation and hazardous fluorinating agents (e.g., HF, DAST).

-

Selectivity: >98% Regioselectivity for the mono-arylated product.

-

Purification: Designed for crystallization-based isolation, minimizing chromatographic costs.

Strategic Analysis & Retrosynthesis

The synthesis hinges on the oxidative addition rates of palladium(0) species into carbon-halogen bonds. The bond dissociation energy (BDE) of C-Br (~68 kcal/mol) is significantly lower than that of C-F (~115 kcal/mol). Consequently, Pd(0) inserts rapidly into the C-Br bond of 2-bromo-6-fluoropyridine , leaving the C-F bond intact.

Reaction Scheme:

Figure 1: Chemoselective Suzuki-Miyaura coupling strategy exploiting the reactivity difference between Bromine and Fluorine.

Experimental Protocol

Scale: 100 g Input (Scalable to kg) Reaction Time: 4–6 Hours Expected Yield: 85–92%

Materials & Reagents

| Reagent | Equiv. | Role | Critical Attribute |

| 2-Bromo-6-fluoropyridine | 1.0 | Limiting Reagent | Purity >98% |

| 3-(CF3)phenylboronic acid | 1.1 | Nucleophile | Minimal anhydride content |

| Pd(dppf)Cl₂·CH₂Cl₂ | 0.01 (1 mol%) | Catalyst | Robust, air-stable |

| Sodium Carbonate (Na₂CO₃) | 2.0 | Base | 2M Aqueous Solution |

| Toluene / Ethanol | 4:1 v/v | Solvent | Degassed |

Step-by-Step Procedure

Step 1: Inertion and Charging [1]

-

Equip a 2L jacketed reactor with an overhead mechanical stirrer, reflux condenser, and internal temperature probe.

-

Purge the vessel with Nitrogen (N₂) for 15 minutes.

-

Charge 2-Bromo-6-fluoropyridine (100.0 g, 0.568 mol) and 3-(trifluoromethyl)phenylboronic acid (118.7 g, 0.625 mol).

-

Add Toluene (800 mL) and Ethanol (200 mL). Agitate at 200 RPM until solids are dispersed.

Step 2: Catalyst Activation 5. Add Pd(dppf)Cl₂·CH₂Cl₂ (4.6 g, 5.6 mmol). The solution will turn orange/red. 6. Critical: Sparge the mixture with subsurface N₂ for 20 minutes to remove dissolved Oxygen (prevents homocoupling and catalyst deactivation).

Step 3: Reaction Initiation 7. Add degassed 2M Na₂CO₃ aqueous solution (568 mL) via addition funnel over 10 minutes. 8. Heat the biphasic mixture to 85°C (internal temperature) . 9. Increase agitation to 400 RPM to ensure efficient mass transfer between the organic and aqueous phases.

Step 4: Process Control (IPC) 10. Monitor by HPLC after 2 hours.

- Target: < 1.0% remaining Aryl Bromide.[2]

- Stop Criteria: If conversion stalls >95%, add 0.1 equiv boronic acid and stir for 1 hour.

Step 5: Workup & Scavenging 11. Cool reactor to 25°C. 12. Stop agitation and allow phases to separate (15 min). Drain the lower aqueous layer (waste). 13. Wash the organic layer with 5% L-Cysteine solution (or commercial scavenger like QuadraPure™ TU) at 50°C for 1 hour.

- Why? This coordinates residual Palladium, preventing heavy metal contamination in the final product.

- Wash with Brine (500 mL). Separate phases.

Purification & Isolation (Crystallization)

Chromatography is inefficient at this scale. We utilize a Solvent Switch Crystallization method.

Workflow Diagram:

Figure 2: Downstream processing workflow emphasizing palladium removal and crystallization.

Detailed Crystallization Protocol:

-

Concentrate the scavenged organic layer under reduced pressure (45°C, 100 mbar) to roughly 300 mL volume.

-

Slowly add n-Heptane (600 mL) while maintaining temperature at 50°C.

-

Seed the solution with 100 mg of pure product (if available) to induce nucleation.

-

Ramp cool:

-

50°C to 20°C over 2 hours.

-

20°C to 0°C over 1 hour.

-

-

Hold at 0°C for 2 hours.

-

Filter the off-white solid. Wash with cold n-Heptane (100 mL).

-

Dry in a vacuum oven at 40°C for 12 hours.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning (O₂) | Ensure rigorous N₂ sparging. Check reagents for sulfur/amine contaminants. |

| Homocoupling (Biaryl) | Oxygen ingress | Reduce headspace in reactor; increase N₂ flow. |

| Protodeboronation | Temperature too high | Lower reaction temp to 75°C; ensure base is not too concentrated. |

| High Pd Residue | Poor scavenging | Increase L-Cysteine wash time or use activated charcoal filtration (Celite) while hot. |

Safety & Handling

-

Fluorinated Compounds: While the C-F bond is stable, thermal decomposition (fire) can release Hydrogen Fluoride (HF). Use appropriate respiratory protection if dust is generated.

-

Palladium Waste: All solid waste (celite, filters) containing Pd must be segregated for heavy metal disposal/recovery.

-

Boronic Acids: Can be mild respiratory irritants. Handle in a fume hood.

References

-

Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722–6737. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie, 41(22), 4176-4211. (Demonstrates reactivity trends I > Br > Cl >> F). Link

-

Organic Chemistry Portal. (2025). Suzuki Coupling - Reaction Mechanism and Conditions. Link

-

TCI Chemicals. (2024). Suzuki-Miyaura Cross Coupling Reaction Protocol and Reagents. Link

-

Beaudry, C. M., et al. (2018). Regioselective Suzuki–Miyaura reactions of 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2391. Link

Sources

Troubleshooting & Optimization

Executive Summary: The "Privileged but Problematic" Scaffold

Technical Support Center: Suzuki Coupling of 2,6-Difluoropyridine

Subject: Optimization and Troubleshooting for Electron-Deficient Fluorinated Heterocycles Ticket ID: SUZ-26DFP-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

2,6-Difluoropyridine is a high-value scaffold in medicinal chemistry due to its metabolic stability and lipophilicity modulation. However, it presents a "perfect storm" of synthetic challenges in Suzuki-Miyaura coupling:

-

Electronic Deactivation: The electron-withdrawing fluorine atoms make the ring highly susceptible to Nucleophilic Aromatic Substitution (

), often outcompeting the catalytic cycle. -

Catalyst Poisoning: The pyridine nitrogen, though less basic due to the fluorines, can still coordinate to Palladium, arresting the cycle.

-

Protodeboronation: If the 2,6-difluoropyridine is the boronic acid partner, it is exceptionally unstable. If it is the halide partner, the required electron-rich ligands can sometimes promote homocoupling or dehalogenation.[1]

This guide provides a self-validating troubleshooting system to navigate these competing pathways.

Module 1: The "Engine" (Catalyst & Ligand Selection)

User Question: My reaction stalls at 20-30% conversion. Adding more catalyst doesn't help. What is happening?

Technical Diagnosis:

You are likely experiencing catalyst resting state inhibition . Standard ligands (like

The Solution: Switch to Pre-formed Pd(0) with Bulky, Electron-Rich Ligands. You need a ligand that is electron-rich (to facilitate oxidative addition into the C-X bond) and bulky (to force reductive elimination and prevent N-coordination).

-

Gold Standard: XPhos Pd G4 (or G3).[2]

-

Why: The Buchwald G4 precatalysts generate the active L-Pd(0) species immediately upon exposure to base. This "burst" of active catalyst is crucial to consume the boronic acid before it protodeboronates.

-

-

Alternative: SPhos (for sterically hindered partners) or CataCXium A (for difficult oxidative additions).

Visual Workflow: Catalyst Failure vs. Success

Caption: Logic flow for diagnosing low conversion due to catalyst poisoning by the pyridine nitrogen.

Module 2: The "Environment" (Base & Side Reactions)

User Question: I am seeing a byproduct where one of the fluorines is replaced by a hydroxyl or alkoxide group. How do I stop this?

Technical Diagnosis:

You are witnessing Nucleophilic Aromatic Substitution (

The Solution: Base Modulation & Anhydrous Conditions.

You must decouple the transmetallation requirement (which needs base) from the

-

Recommendation 1: Potassium Phosphate Tribasic (

) .[3]-

Why: It provides sufficient basicity for the boron-to-palladium transfer but is less nucleophilic toward the aromatic ring than hydroxide or alkoxide bases.

-

-

Recommendation 2: Cesium Fluoride (

) in Anhydrous Solvents .-

Why: If

persists with aqueous bases, switch to anhydrous Toluene or Dioxane using

-

Data Comparison: Base Effects on Yield & Purity

| Base System | Solvent | Conversion Rate | Recommended For | |

| DME / | High | Moderate | Simple aryls only | |

| THF / | Critical | High | Avoid with fluoropyridines | |

| Dioxane / | Low | High | Standard Optimization | |

| Toluene (Dry) | Negligible | Moderate | Highly sensitive substrates |

Module 3: The "Fuel" (Boron Species Management)

User Question: My boronic acid is disappearing from the LCMS, but the product isn't forming. I see the de-boronated arene.

Technical Diagnosis: This is Protodeboronation .[4] If you are coupling to a 2,6-difluoropyridyl boronic acid, this is the primary failure mode. The electron-withdrawing fluorines destabilize the C-B bond, facilitating hydrolysis.

The Solution: Controlled Release & Concentration Management.

-

Switch to MIDA Boronates: N-Methyliminodiacetic acid (MIDA) boronates slowly release the active boronic acid under hydrolytic conditions, keeping the standing concentration low. This prevents the "flood" of boronic acid that rapidly decomposes.

-

Potassium Trifluoroborates (

): These are more stable than free boronic acids and often work better for electron-deficient heterocycles. -

Process Control: If you must use the free boronic acid, add it portion-wise (e.g., 1.5 equiv total, added in 3 batches every 30 mins) or use a syringe pump.

Module 4: Optimized Experimental Protocol

Protocol: Suzuki Coupling of 3-Bromo-2,6-difluoropyridine Note: This protocol uses the "Standard Optimization" derived from Buchwald/Hartwig methodologies.

Reagents:

-

Substrate: 3-Bromo-2,6-difluoropyridine (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.5 equiv)[5]

-

Catalyst: XPhos Pd G4 (2.0 - 4.0 mol%)

-

Base:

(3.0 equiv, 0.5M aqueous solution or finely ground solid) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

-

Inerting: Charge a reaction vial with the halide, boronic acid, and XPhos Pd G4. Seal and purge with Argon/Nitrogen for 5 minutes.

-

Checkpoint: Oxygen promotes homocoupling and phenol formation. Do not skip this.

-

-

Solvent Addition: Add degassed 1,4-Dioxane via syringe.

-

Base Addition: Add the aqueous

solution.-

Ratio: Maintain a 4:1 or 10:1 Solvent:Water ratio to ensure solubility of organics while dissolving the base.

-

-

Reaction: Heat to 60°C - 80°C .

-

Note: Avoid reflux (100°C+) initially. Higher temperatures increase the rate of

side reactions exponentially.

-

-

Monitoring: Check LCMS at 1 hour.

-

If stalled: Add 1 mol% more catalyst.

-

If deboronated partner dominates: Add 0.5 equiv more boronic acid.

-

Module 5: Troubleshooting Decision Matrix

Caption: Decision matrix for isolating failure modes in fluoropyridine couplings.

References

-

Buchwald, S. L., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[6] Journal of the American Chemical Society, 2010.[6]

-

Burke, M. D., et al. "Slow Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society, 2009.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014.

-

Sigma-Aldrich Technical Guides. "Buchwald Precatalysts User Guide."

Sources

- 1. reddit.com [reddit.com]

- 2. G3和G4 Buchwald预催化剂 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Protodeboronation - Wikipedia [en.wikipedia.org]

- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]

Technical Support Center: Troubleshooting SNAr Reactions of Fluoropyridines

Welcome to our dedicated technical support center for scientists and researchers engaged in Nucleophilic Aromatic Substitution (SNAr) reactions involving fluoropyridines. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered in the laboratory. Our goal is to empower you with the knowledge to diagnose and resolve issues leading to low conversion, ensuring the success of your synthetic endeavors.

Understanding the Foundation: The SNAr Mechanism in Fluoropyridines

Nucleophilic aromatic substitution on fluoropyridines is a powerful tool in medicinal chemistry for forging carbon-heteroatom and carbon-carbon bonds.[1][2] The reaction proceeds through a two-step addition-elimination mechanism. First, a nucleophile attacks the electron-deficient pyridine ring at a carbon atom bearing a fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][3] The aromaticity of the ring is subsequently restored by the elimination of the fluoride ion, which, despite the high strength of the C-F bond, acts as an excellent leaving group in this context.[1]

The electron-withdrawing nature of the pyridine nitrogen atom makes the ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions (ortho and para to the nitrogen).[3][4][5] This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing it.[4] Fluorine's high electronegativity further activates the ring for this initial nucleophilic attack, which is typically the rate-determining step.[1][6] Consequently, 2-fluoropyridines can react significantly faster than their 2-chloro counterparts; for instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine.[7][8]

Caption: Troubleshooting workflow for low conversion.

Q2: I am observing the formation of side products. What are the most common side reactions and how can I mitigate them?

A1: Reaction at Other Positions:

If your fluoropyridine has other leaving groups, competitive substitution can occur. The relative reactivity generally follows F > Cl > Br > I in SNAr reactions where the addition of the nucleophile is the rate-determining step. [3]

-

Solution: Careful control of reaction temperature and stoichiometry can sometimes favor substitution at the more reactive site. If selectivity is poor, a different synthetic strategy may be necessary.

A2: Decomposition of Starting Material or Product:

Some fluoropyridines or the resulting products can be unstable under harsh reaction conditions (high temperatures, strong bases).

-

Solution: Try running the reaction at a lower temperature for a longer duration. If possible, use a milder base. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged exposure to harsh conditions after the reaction is complete.

A3: Reactions with the Solvent:

In some cases, the solvent or impurities within it can react. For example, DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile.

-

Solution: Use high-purity, anhydrous solvents. [1]If you suspect solvent-related side products, consider switching to a more inert solvent.

FAQs: Optimizing Your SNAr Reaction

Q: Which is a better leaving group in SNAr reactions on pyridines: fluorine or chlorine?

A: Fluorine is generally a better leaving group than chlorine in SNAr reactions. [6]This is because the rate-determining step is the initial nucleophilic attack on the ring, which is accelerated by the strong electron-withdrawing inductive effect of fluorine. This effect outweighs the greater C-F bond strength, as this bond is broken in the fast, second step of the reaction. [1] Q: Do I need to run my reaction under an inert atmosphere?

A: It is highly recommended, especially when using strong bases like NaH, KOtBu, or organolithium reagents. [1]These bases can be quenched by atmospheric moisture and oxygen. Using an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents will ensure the full activity of your reagents and improve reproducibility. [1] Q: My nucleophile is an amine. Do I still need to add a base?

A: It depends. If the amine is a primary or secondary amine, it is often nucleophilic enough to react directly. However, the reaction generates HF, which will protonate the starting amine, rendering it non-nucleophilic. Therefore, it is common practice to use either an excess of the nucleophilic amine (to act as both a nucleophile and a base) or to add a non-nucleophilic base (like K₂CO₃, K₃PO₄, or an organic base like triethylamine or DIPEA) to scavenge the HF produced. [1][3] Q: What is the ideal temperature for an SNAr reaction with a fluoropyridine?

A: There is no single ideal temperature, as it depends on the reactivity of both the fluoropyridine and the nucleophile. Reactions can range from room temperature to temperatures exceeding 150 °C. [7][9]A good starting point is often between 80-120 °C in a high-boiling solvent like DMSO or DMF. [7]If you see no reaction, a gradual increase in temperature is a logical next step. Conversely, if you observe decomposition or multiple products, lowering the temperature may be necessary.

Experimental Protocols

General Protocol for SNAr of 2-Fluoropyridine with an Amine Nucleophile

This protocol describes a general procedure for the reaction of 2-fluoropyridine with a secondary amine, such as morpholine.

Materials:

-

2-Fluoropyridine

-

Morpholine

-

Potassium phosphate tribasic (K₃PO₄)

-

tert-Amyl alcohol (anhydrous)

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add K₃PO₄ (1.5 equivalents). [1]2. Add anhydrous tert-amyl alcohol to the flask to achieve a suitable concentration (e.g., 0.2 M). [1]3. Add 2-fluoropyridine (1.0 equivalent) followed by morpholine (1.2 equivalents) to the stirred suspension. [1]4. Heat the reaction mixture to 110 °C and stir. [1]5. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Data Presentation: Typical Reaction Conditions

The following table summarizes typical conditions for SNAr reactions on 2-fluoropyridine with various nucleophile classes. These should be considered as starting points for optimization.

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| N-Nucleophiles | ||||||

| 1° or 2° Amine | Morpholine | K₃PO₄ | t-Amyl alcohol | 110 | 3 | >95 [1][7] |

| Amide | Benzamide | K₂CO₃ | DMSO | 130 | 12 | >95 [7] |

| N-Heterocycle | Indole | K₂CO₃ | DMSO | 130 | 12 | >95 [7] |

| O-Nucleophiles | ||||||

| Alcohol | Sodium Methoxide | (pre-formed) | Methanol | Reflux | 12 | Variable [10] |

| Phenol | Phenol | K₂CO₃ | DMF | 100-120 | 6-12 | High |

| S-Nucleophiles | ||||||

| Thiol | Thiophenol | K₂CO₃ | DMF | Room Temp | 2 | High [10] |

| C-Nucleophiles | ||||||

| Cyanide | KCN | - | DMSO | 130 | 12 | ~80 [7] |

References

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. Available at: [Link]

-

SNAr Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson. Available at: [Link]

-

Nucleophilic substitution reactions in pyridine. chem.libretexts.org. Available at: [Link]

-

SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. (2025). Nature Communications. Available at: [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. (2017). PMC - NIH. Available at: [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). ACS Publications. Available at: [Link]

-

Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. (2013). ResearchGate. Available at: [Link]

-

SNAr Reaction in Other Common Molecular Solvents. (n.d.). WordPress. Available at: [Link]

-

Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. SciSpace. Available at: [Link]

-

Directed nucleophilic aromatic substitution reaction. (2021). The Royal Society of Chemistry. Available at: [Link]

-

Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Available at: [Link]

-

Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (2021). Green Chemistry. Available at: [Link]

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Available at: [Link]

-

Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. (2024). Reddit. Available at: [Link]

-

Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. (2021). PubMed. Available at: [Link]

-

Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). PMC - NIH. Available at: [Link]

-

Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (2024). Journal of the American Chemical Society. Available at: [Link]

-

Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: [Link]

-

Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. (2025). Pen & Prosperity. Available at: [Link]

-

The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2025). ResearchGate. Available at: [Link]

-

How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (2017). ResearchGate. Available at: [Link]

-

SNAr reactions of pi-deficient aromatic rings. (2020). YouTube. Available at: [Link]

-

SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. ResearchGate. Available at: [Link]

-

SNAr troubleshooting. (2023). Reddit. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 6. reddit.com [reddit.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

A Comparative Guide to ¹⁹F NMR Shifts of Trifluoromethyl and Fluorine Substituents on Pyridine

For Researchers, Scientists, and Drug Development Professionals

The Power of ¹⁹F NMR in Pyridine Chemistry

Fluorine-19 is an excellent nucleus for NMR spectroscopy due to its 100% natural abundance, spin I = ½, and high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of ¹H.[1] The large chemical shift range of ¹⁹F NMR, typically spanning over 400 ppm for organofluorine compounds, offers exceptional signal dispersion, minimizing the likelihood of peak overlap, which can be a challenge in ¹H NMR.[1][2] This high sensitivity to the local electronic environment makes ¹⁹F NMR a powerful tool for detecting subtle changes in molecular structure and conformation.[1]

In the context of drug discovery, approximately 20-30% of all pharmaceuticals contain fluorine. The incorporation of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, ¹⁹F NMR has become an indispensable technique for screening fluorinated fragments and lead compounds against biological targets.

This guide focuses on two of the most common fluorine-containing substituents on a pyridine ring: the single fluorine atom (-F) and the trifluoromethyl group (-CF₃). We will explore how their ¹⁹F NMR chemical shifts are influenced by their position on the pyridine ring (ortho, meta, or para to the nitrogen atom) and the underlying electronic effects.

Positional Effects on ¹⁹F NMR Chemical Shifts: A Comparative Analysis

The electronic properties of the pyridine ring, characterized by the electron-withdrawing nature of the nitrogen atom, significantly influence the ¹⁹F NMR chemical shifts of fluorine-containing substituents. This influence is position-dependent, arising from a combination of inductive and resonance (mesomeric) effects.

Trifluoromethyl (-CF₃) Substituents

The trifluoromethyl group is a strong electron-withdrawing group, primarily through the inductive effect (-I). The ¹⁹F chemical shifts of the -CF₃ group on the pyridine ring are sensitive to the electronic environment, which is modulated by the position relative to the ring nitrogen.

| Position | Compound | ¹⁹F Chemical Shift (δ, ppm) | Solvent |

| 2- (ortho) | 2-(Trifluoromethyl)pyridine | -62.77 | CDCl₃ |

| 3- (meta) | 3-(Trifluoromethyl)pyridine | -62.73 | CDCl₃ |

| 4- (para) | 4-(Trifluoromethyl)pyridine | -62.39 | CDCl₃ |

Note: Chemical shifts are referenced to CFCl₃ (0 ppm). Data compiled from various sources and may have slight variations based on experimental conditions.

Analysis of Trends:

The data reveals a downfield shift (less shielded) as the -CF₃ group moves from the 2- and 3-positions to the 4-position. This can be attributed to the interplay of electronic effects within the pyridine ring. The nitrogen atom in pyridine withdraws electron density from the ring, particularly from the ortho (2- and 6-) and para (4-) positions, through both inductive and resonance effects.

The resonance structures of pyridine show a partial positive charge developing at the ortho and para positions. When the strongly electron-withdrawing -CF₃ group is at the para-position, it experiences the greatest electron-withdrawing pull from the ring system, leading to a deshielding of the fluorine nuclei and a downfield shift in the ¹⁹F NMR spectrum. The difference between the 2- and 3-positions is less pronounced, suggesting a complex balance of inductive and resonance effects, as well as potential through-space interactions in the ortho isomer.

Fluorine (-F) Substituents

A fluorine substituent exhibits a dual electronic nature: it is strongly electron-withdrawing through the inductive effect (-I) but can act as an electron-donating group through resonance (+M) due to its lone pairs. This duality leads to more complex and often larger variations in ¹⁹F chemical shifts compared to the -CF₃ group.

| Position | Compound | ¹⁹F Chemical Shift (δ, ppm) | Solvent |

| 2- (ortho) | 2-Fluoropyridine | -68.3 | CDCl₃ |

| 3- (meta) | 3-Fluoropyridine | -111.4 | CDCl₃ |

| 4- (para) | 4-Fluoropyridine | -93.1 | CDCl₃ |

Note: Chemical shifts are referenced to CFCl₃ (0 ppm). Data compiled from various sources and may have slight variations based on experimental conditions.

Analysis of Trends:

The ¹⁹F chemical shifts of fluoropyridines show a much wider range than their trifluoromethyl counterparts. The most upfield (most shielded) signal is observed for the 3-fluoropyridine. This is because the meta position is least affected by the electron-withdrawing resonance effect of the nitrogen atom.

Conversely, the fluorine atom in the 2- and 4-positions is significantly influenced by the nitrogen. In these positions, the +M effect of the fluorine can donate electron density to the ring, which is then withdrawn by the nitrogen. This complex interplay of opposing electronic forces results in the observed chemical shifts. The significant deshielding of the 2-fluoropyridine relative to the 3- and 4-isomers can be attributed to the strong inductive effect of the adjacent nitrogen atom and potential through-space interactions.

The "Why": Deconstructing Electronic Effects

The observed chemical shifts are a direct consequence of the electron density around the fluorine nuclei. Higher electron density leads to greater shielding and an upfield shift (more negative ppm value), while lower electron density results in deshielding and a downfield shift (less negative or positive ppm value).[1] In substituted pyridines, two primary electronic effects govern this electron density: the inductive effect and the resonance effect.

Inductive Effect (-I)

The inductive effect is the transmission of charge through sigma bonds.[3] Due to their high electronegativity, both the -F and -CF₃ groups, as well as the pyridine nitrogen, are electron-withdrawing through this effect. The strength of the inductive effect decreases with distance.

Resonance (Mesomeric) Effect (+M/-M)

The resonance effect involves the delocalization of π-electrons and lone pairs through the conjugated system of the pyridine ring.[3] The pyridine nitrogen withdraws electron density via resonance (-M effect), creating partial positive charges at the ortho and para positions. A fluorine substituent can donate a lone pair of electrons into the ring (+M effect), while a trifluoromethyl group does not have a significant resonance effect.

Figure 1: A diagram illustrating the interplay of inductive and resonance effects from a fluorine-containing substituent and the pyridine nitrogen, which collectively determine the final observed ¹⁹F NMR chemical shift.

Experimental Protocol: Acquiring High-Quality ¹⁹F NMR Spectra

This section provides a detailed methodology for acquiring a ¹⁹F NMR spectrum of a representative fluorinated pyridine, 4-(trifluoromethyl)pyridine.

4.1. Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of 4-(trifluoromethyl)pyridine into a clean, dry vial.[4]

-

Solvent Selection and Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[4] CDCl₃ is a common solvent for ¹⁹F NMR of small organic molecules. Ensure the solvent contains a reference standard if one is not being added separately.

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

4.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument and Probe: Utilize a high-field NMR spectrometer equipped with a probe that can be tuned to the ¹⁹F frequency.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Experiment: A standard one-pulse ¹⁹F experiment is typically sufficient.

-

Reference: Reference the spectrum to an external standard of CFCl₃ at 0.00 ppm.[5] Alternatively, an internal standard can be used.

-

Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) to ensure all fluorine signals are captured.

-

Transmitter Offset: Center the transmitter frequency on the expected chemical shift of the -CF₃ group (around -63 ppm).

-

Pulse Width: Use a calibrated 90° pulse.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is generally adequate for small molecules.

-

Number of Scans: Depending on the sample concentration, 8 to 64 scans should provide a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction.

-

Reference the spectrum to the appropriate standard.

-

Figure 2: A step-by-step workflow for the preparation and acquisition of a ¹⁹F NMR spectrum of a fluorinated pyridine derivative.

Conclusion

The ¹⁹F NMR chemical shifts of trifluoromethyl and fluorine substituents on a pyridine ring are highly sensitive to their position relative to the ring nitrogen. The -CF₃ group, being a strong -I group, shows a more predictable downfield shift in the para position due to the combined electron-withdrawing nature of the substituent and the pyridine ring. The -F substituent, with its dual -I and +M effects, exhibits a wider range of chemical shifts, with the meta position being the most shielded. A thorough understanding of these electronic effects is paramount for the accurate interpretation of ¹⁹F NMR spectra in the structural analysis of novel fluorinated pyridine compounds. The experimental protocol provided herein offers a robust starting point for obtaining high-quality data for these important classes of molecules.

References

-

Computational ¹⁹F NMR. 1. General features. (2025). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Sample preparation and pre-acquisition activities. (n.d.). NMR. Retrieved February 22, 2026, from [Link]

-

Supporting Information for. (n.d.). The Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]

-

Proton NMR signals and rings. (2014, October 4). Chemistry Stack Exchange. Retrieved February 22, 2026, from [Link]

-

New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022, February 25). RSC Publishing. Retrieved February 22, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). University of Missouri-St. Louis. Retrieved February 22, 2026, from [Link]

-

NMR spectral characteristics of fluorocontaining pyridines. (2017, April). Fluorine notes. Retrieved February 22, 2026, from [Link]

-

Small molecule NMR sample preparation. (2023, August 29). University of Maryland School of Pharmacy. Retrieved February 22, 2026, from [Link]

-

NMR Spectral Analysis of Second-Order ¹⁹F-¹⁹F, ¹⁹F-¹H and ¹³C-¹⁹F Coupling Constants in Pentafluorobenzene and Tetrafluoro-4-(morpholino)pyridine using ANATOLIA. (2019). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2018, February 22). ACS Publications. Retrieved February 22, 2026, from [Link]

-

¹⁹F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara. Retrieved February 22, 2026, from [Link]

-

NMR Spectroscopy :: ¹⁹F NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data. Retrieved February 22, 2026, from [Link]

-

¹⁹F NMR and BX3 Complexes. (n.d.). Morehead State University Digital Archives. Retrieved February 22, 2026, from [Link]

-

¹⁹-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (2013). DovePress. Retrieved February 22, 2026, from [Link]

-